ER-Tracker Green

Description

Properties

Molecular Formula |

C37H42BClF2N6O6S |

|---|---|

Molecular Weight |

783.1 g/mol |

IUPAC Name |

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-2-methoxybenzamide |

InChI |

InChI=1S/C37H42BClF2N6O6S/c1-23-19-24(2)46-33(23)22-29-12-11-28(47(29)38(46,40)41)13-16-34(48)44-32-21-26(39)20-31(35(32)53-3)36(49)42-18-17-25-9-14-30(15-10-25)54(51,52)45-37(50)43-27-7-5-4-6-8-27/h9-12,14-15,19-22,27H,4-8,13,16-18H2,1-3H3,(H,42,49)(H,44,48)(H2,43,45,50) |

InChI Key |

DOQZRTREFZBLMY-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC(=CC(=C4OC)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)NC(=O)NC6CCCCC6)Cl)C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Visualizing Endoplasmic Reticulum Morphology and Dynamics: A Technical Guide to ER-Tracker™ Green

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ER-Tracker™ Green, a fluorescent probe designed for the selective staining and visualization of the endoplasmic reticulum (ER) in living cells. This document outlines the core principles of the probe, detailed experimental protocols, and key quantitative data to facilitate its effective implementation in research and drug development applications.

The endoplasmic reticulum is a critical organelle involved in protein synthesis and modification, lipid metabolism, and calcium homeostasis. Its intricate and dynamic network of tubules and cisternae plays a pivotal role in cellular function and is a key target in various disease states. ER-Tracker™ Green offers a powerful tool for investigating ER morphology, dynamics, and response to therapeutic agents.

Core Principles and Mechanism of Action

ER-Tracker™ Green is a cell-permeant stain composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3][4] The selectivity of ER-Tracker™ Green for the endoplasmic reticulum is conferred by the glibenclamide component.[1] Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels, which are prominently expressed on the ER membrane. This targeted binding allows for the precise and high-contrast fluorescent labeling of the ER network in live cells.

It is important to note that due to its mechanism of action, the pharmacological activity of glibenclamide could potentially influence ER function. Additionally, variable expression of sulfonylurea receptors in certain specialized cell types may result in non-ER labeling.

References

ER-Tracker™ Green (BODIPY™ FL Glibenclamide): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green (BODIPY™ FL Glibenclamide) is a highly selective, cell-permeant fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. Comprising a potent green-fluorescent BODIPY™ FL dye covalently linked to glibenclamide, this probe offers exceptional specificity by targeting the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels, which are abundantly expressed on the ER membrane.[1][2][3][4][5] Its robust photostability and low cytotoxicity make it an invaluable tool for dynamic studies of ER morphology, function, and its role in various cellular signaling pathways. This guide provides a comprehensive overview of its structure, properties, experimental protocols, and applications in cellular research.

Chemical Structure and Properties

ER-Tracker™ Green is a conjugate of the BODIPY™ FL fluorophore and the sulfonylurea drug glibenclamide. This unique structure underpins its high affinity and specificity for the endoplasmic reticulum.

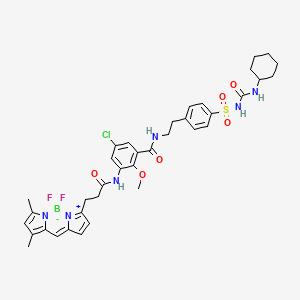

Chemical Structure:

Caption: Chemical structure of ER-Tracker™ Green (BODIPY™ FL Glibenclamide).

Physicochemical and Spectroscopic Properties

The quantitative properties of ER-Tracker™ Green are summarized in the table below. These parameters are essential for designing and executing fluorescence microscopy experiments.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₂BClF₂N₆O₆S | |

| Molecular Weight | 783.10 g/mol | |

| Excitation Maximum (λex) | 504 nm | |

| Emission Maximum (λem) | 511 nm | |

| Appearance | Lyophilized solid | |

| Solubility | DMSO |

Note: While the exact quantum yield and molar absorptivity for the conjugated ER-Tracker™ Green are not readily published, the parent BODIPY™ FL dye is known for its high fluorescence quantum yield (often approaching 1.0) and a high molar extinction coefficient (>80,000 cm⁻¹M⁻¹), indicating a very bright and efficient fluorophore.

Mechanism of Action and Biological Properties

The specificity of ER-Tracker™ Green for the endoplasmic reticulum is conferred by the glibenclamide moiety. Glibenclamide is a well-characterized inhibitor of ATP-sensitive potassium (KATP) channels, binding with high affinity to the sulfonylurea receptor (SUR) subunit of these channels. The prominent expression of SUR on the ER membrane ensures the targeted accumulation of the probe within this organelle.

It is important to note that due to the pharmacological activity of glibenclamide, the probe could potentially influence ER function. Additionally, variations in the expression levels of sulfonylurea receptors in certain specialized cell types may lead to off-target labeling.

DOT Diagram: Mechanism of ER-Tracker™ Green Localization

Caption: Mechanism of ER-Tracker™ Green localization to the ER via glibenclamide binding to SUR.

Experimental Protocols

Reagent Preparation

1. Stock Solution (1 mM):

-

ER-Tracker™ Green is typically supplied as a lyophilized solid.

-

To prepare a 1 mM stock solution, reconstitute the contents of a 100 µg vial in 128 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Mix thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. Properly stored, the stock solution is stable for up to six months.

2. Working Solution (100 nM - 2 µM):

-

Dilute the 1 mM stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration. A typical working concentration range is 100 nM to 2 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. For many cell lines, a working concentration of 2 µM is recommended.

Staining Protocol for Adherent Cells

-

Grow adherent cells on sterile coverslips or in glass-bottom dishes.

-

When cells have reached the desired confluency, remove the culture medium.

-

Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium.

-

The cells are now ready for live-cell imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.

-

Discard the supernatant and wash the cells twice with PBS, centrifuging between washes.

-

Resuspend the cell pellet to a density of 1 x 10⁶ cells/mL in the ER-Tracker™ Green working solution.

-

Incubate for 5-30 minutes at room temperature.

-

Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS.

-

Resuspend the final cell pellet in serum-free culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Important Considerations:

-

ER-Tracker™ Green is intended for live-cell imaging only. Fixation with aldehydes or alcohols will compromise the staining. However, some protocols suggest that the staining pattern is partially retained after formaldehyde fixation.

-

To minimize background fluorescence, consider using phenol red-free medium for the final wash and during imaging.

DOT Diagram: Experimental Workflow for Staining Adherent Cells

Caption: A streamlined workflow for staining adherent cells with ER-Tracker™ Green.

Applications in Signaling Pathway Research

ER-Tracker™ Green is a powerful tool for investigating the role of the endoplasmic reticulum in various cellular signaling pathways.

ER Stress and the Unfolded Protein Response (UPR)

ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis. ER-Tracker™ Green can be used to visualize changes in ER morphology and integrity during ER stress, providing a qualitative assessment of the cellular response to stress-inducing agents. While it does not directly measure UPR activation, it can be used in conjunction with other assays to correlate ER structural changes with the activation of specific UPR branches.

Autophagy (Reticulophagy)

Reticulophagy is a selective form of autophagy that targets portions of the ER for degradation. This process is crucial for ER quality control and cellular homeostasis. ER-Tracker™ Green, in combination with lysosomal probes like LysoTracker™ Red, can be used to visualize the co-localization of ER fragments with lysosomes, a key event in reticulophagy. This allows for the qualitative and quantitative assessment of reticulophagy in response to various stimuli.

DOT Diagram: Investigating Reticulophagy using ER-Tracker™ Green

Caption: Workflow for studying reticulophagy by co-localization of ER-Tracker™ Green and a lysosomal probe.

Conclusion

ER-Tracker™ Green (BODIPY™ FL Glibenclamide) is a highly specific and photostable fluorescent probe that has become an indispensable tool for the study of the endoplasmic reticulum in living cells. Its unique targeting mechanism, coupled with the excellent photophysical properties of the BODIPY™ FL dye, enables detailed visualization of ER morphology and dynamics. The protocols and applications outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this probe in their investigations into the intricate roles of the ER in cellular health and disease.

References

- 1. This compound Staining Solution_TargetMol [targetmol.com]

- 2. This compound (BODIPY FL Glibenclamide) (#8787) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. abpbio.com [abpbio.com]

- 4. This compound (BODIPY FL Glibenclamide) | Cell Signaling Technology [cellsignal.com]

- 5. apexbt.com [apexbt.com]

ER-Tracker Green: An In-depth Technical Guide to its Applications in Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ER-Tracker Green, a fluorescent probe crucial for the investigation of the endoplasmic reticulum (ER) in living cells. We will delve into its mechanism of action, key applications in cell biology, particularly in the context of ER stress and drug discovery, and provide detailed experimental protocols. This guide is designed to equip researchers with the knowledge to effectively utilize this compound in their studies.

Core Principles of this compound

This compound is a cell-permeant stain highly selective for the endoplasmic reticulum.[1] Its molecular structure consists of the green-fluorescent dye BODIPY™ FL conjugated to glibenclamide. Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently expressed on the ER membrane.[2] This targeted binding mechanism ensures the specific accumulation of the fluorescent dye within the ER lumen, allowing for clear visualization of this organelle.[2]

Key Properties of this compound:

| Property | Value | Reference |

| Excitation Maximum | ~504 nm | |

| Emission Maximum | ~511 nm | |

| Molecular Weight | ~783.1 g/mol | |

| Solvent for Stock Solution | DMSO |

Mechanism of Action and Cellular Localization

The specificity of this compound for the endoplasmic reticulum is conferred by the glibenclamide moiety. The workflow for its mechanism of action is as follows:

Applications in Cell Biology Research

This compound has become an indispensable tool for studying the dynamic nature of the endoplasmic reticulum. Its primary applications include the visualization of ER morphology, the investigation of ER stress and the unfolded protein response (UPR), and its use in drug discovery and high-content screening.

Visualization of ER Morphology

This compound allows for high-resolution imaging of the intricate network of ER tubules and cisternae in living cells. This is particularly valuable for studying ER dynamics, including its role in cell division, migration, and its interactions with other organelles.

Investigating ER Stress and the Unfolded Protein Response (UPR)

ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER, activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

This compound can be used to monitor morphological changes in the ER that are characteristic of ER stress, such as ER expansion. One study demonstrated that treatment of HepG2 cells with an ER stress inhibitor, 4μ8C, led to a significant reduction in ER size as quantified by ER-Tracker staining, indicating an inhibition of the IRE1α-XBP1 pathway of the UPR.

The UPR is mediated by three main sensor proteins located on the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).

Drug Discovery and High-Content Screening

The role of ER stress in various diseases, including cancer and neurodegenerative disorders, has made it an attractive target for drug discovery. High-content screening (HCS) platforms, which combine automated microscopy and sophisticated image analysis, can utilize this compound to identify and characterize compounds that modulate ER stress.

In a typical HCS workflow, cells are plated in multi-well plates, treated with a library of compounds, and then stained with this compound and other fluorescent markers (e.g., a nuclear stain). Automated imaging and analysis can then quantify various cellular parameters, including:

-

ER Area and Intensity: To assess ER expansion or fragmentation.

-

ER Texture: To identify more subtle changes in ER morphology.

-

Cell Viability: To screen for cytotoxic effects.

Quantitative Data Presentation

While specific quantitative data is highly dependent on the experimental setup, the following tables illustrate how data from this compound experiments can be presented.

Table 1: Quantification of ER Area in Response to ER Stress Inducers

This table is a representative example based on findings where ER stress leads to ER expansion.

| Treatment | Concentration | Mean ER Area (µm²) ± SD | Fold Change vs. Control |

| Control (DMSO) | - | 150.5 ± 12.3 | 1.0 |

| Tunicamycin | 2 µg/mL | 225.8 ± 18.7 | 1.5 |

| Thapsigargin | 1 µM | 210.2 ± 15.9 | 1.4 |

Table 2: High-Content Screening Hit Identification

This table represents hypothetical data from a screen for compounds that rescue ER stress-induced cell death.

| Compound ID | ER Area (Fold Change) | Cell Viability (%) | Hit Candidate |

| Cmpd-001 | 1.6 | 95 | No |

| Cmpd-002 | 1.1 | 92 | Yes |

| Cmpd-003 | 1.8 | 45 | No |

| Cmpd-004 | 1.2 | 88 | Yes |

Detailed Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

Stock Solution (1 mM): this compound is typically supplied as a lyophilized powder. To prepare a 1 mM stock solution, reconstitute the contents of a 100 µg vial in 128 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). Mix well by vortexing. Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution (100 nM - 1 µM): On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to a final working concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

Staining Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in optically clear multi-well plates to the desired confluency.

-

Wash: Gently aspirate the culture medium and wash the cells once with pre-warmed (37°C) serum-free medium or HBSS.

-

Staining: Add the pre-warmed this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Remove the staining solution and wash the cells twice with pre-warmed medium or buffer.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~490/525 nm). Note: this compound is not well-retained after fixation with formaldehyde.

Staining Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension at 100-400 x g for 5 minutes to pellet the cells.

-

Wash: Discard the supernatant and resuspend the cell pellet in pre-warmed serum-free medium or HBSS. Repeat the centrifugation and resuspension step for a second wash.

-

Staining: Resuspend the cells in the pre-warmed this compound working solution at a density of approximately 1 x 10^6 cells/mL and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Centrifuge the stained cells, discard the supernatant, and resuspend the pellet in fresh pre-warmed medium or buffer. Repeat this wash step.

-

Analysis: The stained cells can be analyzed by flow cytometry or fluorescence microscopy. For microscopy, place a drop of the cell suspension on a glass slide and cover with a coverslip.

Conclusion

This compound is a powerful and versatile tool for studying the endoplasmic reticulum in living cells. Its high selectivity and low cytotoxicity make it ideal for a wide range of applications, from fundamental studies of ER morphology and dynamics to high-throughput drug screening. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage this compound to gain valuable insights into the complex role of the endoplasmic reticulum in cellular health and disease.

References

ER-Tracker Green: An In-depth Technical Guide to Studying Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ER-Tracker Green, a fluorescent dye crucial for the investigation of endoplasmic reticulum (ER) stress. This document details the dye's mechanism of action, experimental protocols, and the interpretation of data in the context of the Unfolded Protein Response (UPR).

Introduction to this compound

This compound is a cell-permeant fluorescent probe designed for the selective staining of the endoplasmic reticulum in living cells. Chemically, it is composed of a green-fluorescent BODIPY™ FL dye conjugated to glibenclamde.[1][2][3][4] This unique composition allows for high selectivity towards the ER, with minimal staining of other organelles such as the mitochondria.[4] The dye exhibits excitation and emission maxima of approximately 504 nm and 511 nm, respectively, making it compatible with standard FITC filter sets. It is important to note that this compound is intended for use in live-cell imaging, as its staining is not well-retained after fixation with formaldehyde.

The targeting mechanism of this compound relies on the glibenclamide component, which binds to the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels located on the ER membrane. The pharmacological activity of glibenclamide could potentially influence ER function, and variable expression of SURs in different cell types may result in non-ER labeling.

Data Presentation: Quantifying ER Stress

ER stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, leading to the activation of the Unfolded Protein Response (UPR). This cellular stress response is often accompanied by morphological changes in the ER and alterations in its overall mass. This compound can be employed to quantify these changes.

Morphological Analysis

Under conditions of severe ER stress, the structure of the ER can undergo dramatic reorganization, including the formation of compacted, whorl-like structures. The percentage of cells exhibiting these ER whorls can be quantified as a measure of the cellular stress response.

| ER Stress Inducer | Concentration | Treatment Duration | Cell Type | Percentage of Cells with ER Whorls (%) | Reference |

| DMSO (Control) | - | 6 hours | HEK293T | 11.2 ± 3.3 | |

| Thapsigargin | 1 µM | 6 hours | HEK293T | 33.1 | |

| Thapsigargin | 5 µM | 6 hours | HEK293T | 50.0 ± 5.6 | |

| Thapsigargin | - | 1 hour | HEK293T | ~21.0 |

Fluorescence Intensity Analysis

Changes in the total ER volume or dye accumulation can be quantified by measuring the fluorescence intensity of this compound using techniques such as flow cytometry. An increase or decrease in fluorescence can indicate ER expansion or disruption, respectively.

| Treatment | Time Point | Cell Type | Change in this compound Fluorescence Intensity | Reference |

| Ad-Vp3 (Apoptin) | 36, 48, 72 hours | HepG-2 | Significantly lower than control | |

| DUE | 48 hours | A2058 | Higher fluorescence intensity than control |

Experimental Protocols

The following are generalized protocols for using this compound to study ER stress. Optimal conditions may vary depending on the cell type and experimental setup.

General Staining Protocol for Live-Cell Imaging

-

Prepare Stock Solution: Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

-

Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., HBSS with calcium and magnesium) or serum-free medium to a final working concentration. The recommended starting concentration is typically between 100 nM and 1 µM.

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

-

Staining: Remove the growth medium and wash the cells with the same buffer used for the working solution. Add the pre-warmed (37°C) this compound working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells with fresh, pre-warmed medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set.

Induction of ER Stress

ER stress can be induced using various chemical agents. The two most common inducers are tunicamycin and thapsigargin.

-

Tunicamycin: An inhibitor of N-linked glycosylation, leading to the accumulation of unfolded glycoproteins in the ER.

-

Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which disrupts calcium homeostasis in the ER.

Protocol for ER Stress Induction:

-

Prepare stock solutions of tunicamycin or thapsigargin in a suitable solvent (e.g., DMSO).

-

Treat cells with the desired concentration of the ER stress inducer for a specific duration (e.g., 6 hours).

-

Following the induction period, proceed with the this compound staining protocol as described above.

Western Blot Analysis of UPR Markers

To correlate the morphological and fluorescence data from this compound with the molecular pathways of ER stress, western blot analysis of key UPR markers is recommended.

-

Cell Lysis: After ER stress induction, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key UPR markers:

-

PERK Pathway: Phospho-PERK, Phospho-eIF2α, ATF4, CHOP

-

IRE1 Pathway: Phospho-IRE1α, XBP1s

-

ATF6 Pathway: Cleaved ATF6 (p50)

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Visualization of Signaling Pathways and Workflows

The Unfolded Protein Response (UPR) Signaling Pathways

The UPR is mediated by three main sensor proteins located in the ER membrane: PERK, IRE1, and ATF6. Upon ER stress, these sensors activate downstream signaling cascades to restore ER homeostasis or, if the stress is too severe, induce apoptosis.

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

Experimental Workflow for Studying ER Stress with this compound

The following diagram outlines a typical experimental workflow for investigating the effects of a compound on ER stress using this compound and subsequent molecular analysis.

References

- 1. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. This compound (BODIPY FL Glibenclamide) (#8787) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. This compound (BODIPY FL Glibenclamide) | Cell Signaling Technology [cellsignal.com]

- 4. abpbio.com [abpbio.com]

ER-Tracker™ Green: An In-depth Technical Guide to its Spectral Properties for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ER-Tracker™ Green, a fluorescent probe essential for visualizing the endoplasmic reticulum (ER) in live cells. Below, we delve into its core spectral properties, detailed experimental protocols, and the fundamental mechanism of action, presenting a valuable resource for researchers employing fluorescence microscopy.

Core Spectral Properties and Characteristics

ER-Tracker™ Green is a cell-permeant stain, comprising the green-fluorescent dye BODIPY™ FL conjugated to glibenclamide.[1] This unique composition allows for high selectivity towards the endoplasmic reticulum.[1] The staining is well-retained in live cells but can be partially lost after formaldehyde fixation.[2][3] It is important to note that ER-Tracker™ Green is not suitable for staining cells after fixation.[4]

The key spectral properties of ER-Tracker™ Green are summarized in the table below. These values are critical for configuring imaging systems to optimize signal detection and minimize crosstalk with other fluorophores in multi-color experiments.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~504 nm | |

| Emission Maximum (λem) | ~511 nm | |

| Fluorophore | BODIPY™ FL | |

| Quantum Yield (Φ) | ~0.9 (for BODIPY™ FL) | |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ (for BODIPY™ FL) | |

| Recommended Filter Set | FITC |

Staining Mechanism

The selectivity of ER-Tracker™ Green for the endoplasmic reticulum is conferred by the glibenclamide moiety. Glibenclamide binds specifically to the sulfonylurea receptors (SUR) of ATP-sensitive potassium channels (KATP), which are prominently located on the ER membrane. This targeted binding ensures the accumulation of the BODIPY™ FL fluorophore within the ER, allowing for its distinct visualization.

Experimental Protocols

Accurate and reproducible results in fluorescence microscopy hinge on meticulous experimental execution. The following protocols provide a standardized workflow for staining both adherent and suspension cells with ER-Tracker™ Green.

Reagent Preparation

-

Stock Solution (1 mM): To prepare a 1 mM stock solution, dissolve 100 µg of lyophilized ER-Tracker™ Green in 128 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

-

Working Solution (100 nM - 1 µM): On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free medium, to a final working concentration of 100 nM to 1 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

Staining Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluency.

-

Washing: Carefully remove the culture medium and wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

-

Staining: Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed medium or buffer.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with a standard FITC filter set.

Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest the cells by centrifugation at approximately 400 x g for 5 minutes.

-

Washing: Resuspend the cell pellet in pre-warmed (37°C) HBSS or serum-free medium and centrifuge again. Repeat this washing step twice.

-

Staining: Resuspend the washed cells in the pre-warmed ER-Tracker™ Green working solution at a density of approximately 1 x 10^6 cells/mL. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Pellet the cells by centrifugation and wash them twice with fresh, pre-warmed medium or buffer to remove excess stain.

-

Imaging: Resuspend the final cell pellet in fresh medium or buffer for analysis by fluorescence microscopy or flow cytometry.

Visualization of Spectral Properties

The relationship between the excitation and emission spectra of ER-Tracker™ Green is fundamental to its application in fluorescence microscopy. The Stokes shift, the difference between the excitation and emission maxima, is a key characteristic of any fluorophore.

Concluding Remarks

ER-Tracker™ Green stands as a robust and highly specific tool for the visualization of the endoplasmic reticulum in living cells. Its bright fluorescence, conferred by the BODIPY™ FL fluorophore, coupled with the targeted delivery via glibenclamide, provides high-contrast images of the ER network. Adherence to the detailed protocols outlined in this guide will enable researchers to generate reliable and reproducible data, furthering our understanding of the complex roles of the endoplasmic reticulum in cellular function and disease. Researchers should, however, remain mindful of the potential pharmacological effects of glibenclamide on ER function and the variability in sulfonylurea receptor expression across different cell types.

References

The Glibenclamide Compass: A Technical Guide to ER-Tracker Green's Endoplasmic Reticulum Targeting Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which the glibenclamide component of ER-Tracker Green achieves its high selectivity for the endoplasmic reticulum (ER). Understanding this targeted interaction is crucial for the accurate interpretation of experimental results and the development of novel therapeutics aimed at ER-related pathologies.

Core Targeting Mechanism: Glibenclamide and the Sulfonylurea Receptor

This compound is a fluorescent probe designed for the specific labeling of the endoplasmic reticulum in living cells.[1][2][3][4][5] Its specificity is not a result of passive accumulation but rather a targeted binding event mediated by its glibenclamide component. Glibenclamide, a well-characterized anti-diabetic drug, functions as a high-affinity ligand for the sulfonylurea receptor (SUR) , which is the regulatory subunit of the ATP-sensitive potassium (KATP) channel . These KATP channels are prominently expressed on the membrane of the endoplasmic reticulum.

The probe itself is a conjugate of glibenclamide and the green-fluorescent BODIPY™ FL dye. This design allows the fluorescent dye to be specifically localized to the ER wherever the SUR subunit of the KATP channel is present.

Signaling Pathway and Targeting Logic

The interaction can be visualized as a lock-and-key mechanism where glibenclamide is the key and the sulfonylurea receptor is the lock. This specific binding event anchors the entire this compound molecule to the ER membrane, resulting in the characteristic reticular staining pattern observed in fluorescence microscopy.

References

ER-Tracker™ Green: An In-Depth Technical Guide for Endoplasmic Reticulum Visualization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ER-Tracker™ Green, a fluorescent probe essential for the selective staining and visualization of the endoplasmic reticulum (ER) in live cells. We will delve into its core principles, performance characteristics, and detailed protocols for its application across various cell types, with a focus on its utility in research and drug development.

Introduction to ER-Tracker™ Green

ER-Tracker™ Green is a cell-permeant stain highly selective for the endoplasmic reticulum.[1] It is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[2] Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[3][4] This targeted binding mechanism ensures the precise and specific labeling of the ER.[2]

One of the key advantages of ER-Tracker™ Green is its suitability for live-cell imaging. Unlike some traditional ER stains, such as DiOC6(3), it exhibits low cellular toxicity at working concentrations and rarely stains mitochondria, providing a clear and specific signal from the ER.

Core Principles and Mechanism of Action

The functionality of ER-Tracker™ Green is based on a targeted delivery system. The glibenclamide component acts as a targeting moiety, directing the fluorescent BODIPY™ FL dye to the ATP-sensitive K+ channels on the ER. This interaction is highly specific, leading to the accumulation of the probe within the ER lumen and on its membranes.

It is important to note that the pharmacological activity of glibenclamide could potentially influence ER function. Additionally, the expression levels of sulfonylurea receptors may vary across different cell types, which could result in variations in staining intensity or non-ER labeling in some specialized cells.

Below is a diagram illustrating the mechanism of action of ER-Tracker™ Green.

Caption: Mechanism of ER-Tracker™ Green Staining.

Quantitative Data and Performance Characteristics

For researchers, selecting the appropriate fluorescent probe is critical. This section provides a comparative overview of ER-Tracker™ Green's performance characteristics. While direct, comprehensive comparative studies with quantitative data across all parameters are limited in published literature, the following tables summarize available information and qualitative assessments from various sources.

Table 1: Spectral and Physicochemical Properties of ER-Tracker™ Green

| Property | Value | Reference(s) |

| Excitation Maximum | ~504 nm | |

| Emission Maximum | ~511 nm | |

| Fluorophore | BODIPY™ FL | |

| Targeting Moiety | Glibenclamide | |

| Molecular Weight | ~783.1 g/mol | |

| Solvent for Stock | DMSO |

Table 2: Qualitative Performance Comparison of Common ER Fluorescent Probes

| Feature | ER-Tracker™ Green | DiOC6(3) | Calreticulin-GFP/RFP |

| Selectivity for ER | High | Moderate (can stain mitochondria) | Very High |

| Toxicity | Low at working concentrations | Higher, can be toxic | Low (potential for overexpression artifacts) |

| Live-Cell Imaging | Yes | Yes | Yes |

| Fixability | Not well-retained after fixation | Not well-retained | Yes |

| Delivery Method | Small molecule addition | Small molecule addition | Transfection/Transduction |

| Photostability | Moderate | Moderate | Variable (FP dependent) |

| Signal-to-Noise | Good | Variable | Good |

Note: This table is a qualitative summary based on manufacturer information and literature reviews. Quantitative values can vary depending on the experimental setup and cell type.

Experimental Protocols

The following protocols provide a general framework for staining various cell types with ER-Tracker™ Green. Optimization of concentration and incubation time is recommended for each specific cell line and experimental condition.

Reagent Preparation

-

Stock Solution (1 mM): Dissolve 100 µg of ER-Tracker™ Green in 128 µL of high-quality anhydrous DMSO. Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution (100 nM - 2 µM): Dilute the 1 mM stock solution in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to the desired working concentration. The optimal concentration should be determined experimentally.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

-

Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells twice with pre-warmed culture medium or buffer.

-

The cells are now ready for live-cell imaging under a fluorescence microscope equipped with a standard FITC filter set.

Staining Protocol for Suspension Cells

-

Harvest the desired number of cells (e.g., 1 x 10^6 cells/mL) and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in pre-warmed HBSS or serum-free medium.

-

Add the pre-warmed ER-Tracker™ Green working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.

-

Centrifuge the cells to remove the staining solution.

-

Resuspend the cell pellet in fresh, pre-warmed medium or buffer for analysis by fluorescence microscopy or flow cytometry.

Application in Specific Cell Types

-

RAW 264.7 (Mouse Macrophages): ER-Tracker™ Green has been successfully used to visualize the ER in these immune cells.

-

Pollen Tubes and Arabidopsis Root Epidermal Cells: This probe has been applied in plant cells to study ER dynamics.

Visualization of ER-Related Signaling Pathways

Visualizing the ER is crucial for understanding its role in cellular stress responses, particularly the Unfolded Protein Response (UPR). The UPR is a complex signaling network that is activated when unfolded or misfolded proteins accumulate in the ER.

Caption: The Unfolded Protein Response (UPR) Signaling Pathway.

Experimental Workflow Overview

The following diagram outlines a typical workflow for a live-cell imaging experiment using ER-Tracker™ Green.

Caption: Experimental Workflow for ER-Tracker™ Green Imaging.

Conclusion

ER-Tracker™ Green is a valuable tool for researchers in cell biology and drug development, offering a specific and minimally toxic method for visualizing the endoplasmic reticulum in living cells. Its application is crucial for studying ER morphology and dynamics, as well as investigating the intricate signaling pathways associated with ER stress, such as the Unfolded Protein Response. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize ER-Tracker™ Green to advance their understanding of cellular function and disease.

References

An In-depth Technical Guide to the Core Principles of Using Fluorescent Probes for Organelle Imaging

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical considerations for using fluorescent probes to image subcellular organelles. From the basic mechanisms of fluorescence to detailed experimental protocols and troubleshooting, this document serves as a technical resource for the effective application of organelle-specific fluorescent probes in cellular imaging.

Core Principles of Fluorescent Probes for Organelle Imaging

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of specific organelles within living and fixed cells with high sensitivity and specificity. The design of an organelle-targeting fluorescent probe is modular, typically comprising three key components: a fluorophore, a recognition unit, and a targeting moiety.[1]

-

Fluorophore: This is the light-emitting component of the probe. The choice of fluorophore determines the probe's spectral properties, such as its excitation and emission wavelengths, brightness (quantum yield), and photostability.

-

Recognition Unit: This component is designed to interact with a specific analyte or environmental condition within the target organelle, often leading to a change in the fluorophore's signal. Common mechanisms that trigger a fluorescent response include Photo-induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1]

-

Targeting Moiety: This is the structural feature that directs the probe to a specific organelle.[1][2] The targeting strategy leverages the unique biochemical and biophysical properties of each organelle.

The general principle of organelle imaging with these probes involves the passive or active uptake of the probe by the cell, followed by its accumulation in the target organelle, driven by the targeting moiety. Once localized, the fluorophore can be excited by a light source of a specific wavelength, and the emitted light is captured to generate an image of the organelle.

Mechanisms of Organelle Targeting

The selective accumulation of fluorescent probes in specific organelles is achieved by exploiting their distinct characteristics:

-

Mitochondria: These organelles possess a highly negative membrane potential (~-180 mV).[3] Consequently, lipophilic cations, such as triphenylphosphonium (TPP) and certain rhodamine derivatives, are effective targeting moieties as they are driven to accumulate within the mitochondrial matrix.

-

Lysosomes: Characterized by their acidic internal pH (around 4.5-5.5), lysosomes are effectively targeted by probes containing weakly basic amines, such as morpholine groups. These groups are protonated in the acidic lysosomal environment, trapping the probe within the organelle.

-

Nucleus: Probes targeting the nucleus often utilize planar aromatic structures that can intercalate into the minor grooves of DNA, particularly in AT-rich regions. Hydrophilic cationic probes are also used, which bind to the negatively charged DNA through electrostatic interactions.

-

Endoplasmic Reticulum (ER): The ER can be targeted by moderately lipophilic and amphipathic cations. Probes containing moieties like methyl sulfonamide or glibenclamide, which binds to sulfonylurea receptors prominent on the ER, are commonly used.

-

Golgi Apparatus: Targeting the Golgi often involves the use of fluorescently labeled lipids, such as ceramides, which are processed and transported through this organelle. Phenylsulfonamide moieties have also been identified as effective Golgi-targeting groups.

Quantitative Data for Common Organelle Probes

The selection of an appropriate fluorescent probe is critical for successful imaging and depends on factors such as the available microscope filter sets, the need for multiplexing with other probes, and the required photostability for long-term imaging. The following tables summarize the key quantitative properties of commonly used fluorescent probes for various organelles.

Table 1: Fluorescent Probes for Mitochondria Imaging

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fixable | Key Features |

| MitoTracker Green FM | ~490 | ~516 | Not Reported | No | Accumulates regardless of membrane potential; suitable for co-localization studies. |

| MitoTracker Red CMXRos | ~579 | ~599 | Not Reported | Yes | Accumulates based on membrane potential; well-retained after fixation. |

| MitoTracker Deep Red FM | ~644 | ~665 | Not Reported | Yes | Far-red emission minimizes cellular autofluorescence. |

| Rhodamine 123 | ~507 | ~529 | Not Reported | No | A cell-permeant, cationic dye that is sequestered by active mitochondria. |

| TMRE | ~549 | ~574 | Not Reported | No | Used for quantitative measurements of mitochondrial membrane potential. |

| MitoSOX Red | ~510 | ~580 | Not Reported | Yes | Specifically detects mitochondrial superoxide. |

Table 2: Fluorescent Probes for Lysosome Imaging

| Probe Name | Excitation Max (nm) | Emission Max (nm) | pKa | Fixable | Key Features |

| LysoTracker Green DND-26 | ~504 | ~511 | Not Reported | Yes | Highly selective for acidic organelles; effective at nanomolar concentrations. |

| LysoTracker Red DND-99 | ~577 | ~590 | ~7.5 | Yes | Intense red fluorescence; well-retained after fixation. |

| LysoTracker Blue DND-22 | ~373 | ~422 | Not Reported | Yes | Blue fluorescence for multiplexing with green and red probes. |

| LysoSensor Green DND-189 | ~443 | ~505 | ~5.2 | No | Fluorescence intensity increases in acidic environments. |

| LysoSensor Yellow/Blue DND-160 | ~329/384 | ~440/540 | ~4.2 | No | Ratiometric pH indicator with dual excitation and emission. |

Table 3: Fluorescent Probes for Nuclear Imaging

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Binds to | Fixable | Key Features |

| Hoechst 33342 | ~350 | ~461 | AT-rich DNA | Yes | Cell-permeant; widely used for live-cell nuclear staining. |

| DAPI | ~358 | ~461 | AT-rich DNA | Yes | Less membrane-permeant than Hoechst, typically used for fixed cells. |

| Propidium Iodide (PI) | ~535 | ~617 | DNA | No | Membrane-impermeant; used to identify dead cells. |

| SYTOX Green | ~504 | ~523 | Nucleic Acids | Yes | High-affinity, membrane-impermeant green nuclear stain. |

| TO-PRO-3 | ~642 | ~661 | Nucleic Acids | Yes | Far-red fluorescence for multiplexing with blue and green probes. |

Table 4: Fluorescent Probes for Endoplasmic Reticulum (ER) Imaging

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fixable | Key Features |

| ER-Tracker Green | ~504 | ~511 | Not Reported | Partially | BODIPY FL glibenclamide conjugate; highly selective for the ER. |

| ER-Tracker Red | ~587 | ~615 | Not Reported | Partially | BODIPY TR glibenclamide conjugate; red fluorescence for multiplexing. |

| ER-Tracker Blue-White DPX | ~374 | ~430-640 | High in hydrophobic env. | Partially | Environment-sensitive dye with a large Stokes shift. |

Table 5: Fluorescent Probes for Golgi Apparatus Imaging

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fixable | Key Features |

| NBD C6-Ceramide | ~466 | ~536 | Not Reported | Yes | Green fluorescent lipid probe that accumulates in the Golgi. |

| BODIPY FL C5-Ceramide | ~505 | ~511 | Not Reported | Yes | Bright and photostable green fluorescent ceramide analog. |

| BODIPY TR Ceramide | ~589 | ~617 | Not Reported | Yes | Red-fluorescent ceramide for multiplexing. |

| SPY650-Golgi | ~652 | ~674 | Not Reported | Yes | Far-red, non-toxic probe for live-cell Golgi imaging. |

Experimental Protocols

The following are generalized protocols for staining live cells with fluorescent organelle probes. It is crucial to optimize parameters such as probe concentration and incubation time for specific cell types and experimental conditions.

General Protocol for Live-Cell Staining

-

Cell Preparation: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and culture under standard conditions until they reach the desired confluency.

-

Probe Preparation:

-

Prepare a stock solution of the fluorescent probe in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store this stock solution at -20°C, protected from light and moisture.

-

On the day of the experiment, dilute the stock solution to the desired working concentration in a suitable buffer (e.g., pre-warmed culture medium without serum, or Hank's Balanced Salt Solution (HBSS)). Working concentrations typically range from 25 nM to 1 µM.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed staining solution containing the fluorescent probe to the cells.

-

Incubate the cells for 15-45 minutes at 37°C in a humidified atmosphere with 5% CO2, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed probe-free medium or buffer to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

-

Protocol for Cell Fixation After Staining

Some probes, such as MitoTracker Red CMXRos and LysoTracker probes, are well-retained after fixation. However, others may be lost during the fixation and permeabilization process. Always consult the manufacturer's instructions.

-

Stain Live Cells: Follow the general protocol for live-cell staining as described above.

-

Fixation:

-

After washing, add a freshly prepared 2-4% paraformaldehyde (PFA) solution in PBS to the cells.

-

Incubate for 15 minutes at room temperature.

-

-

Washing:

-

Remove the fixation solution.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional): If subsequent immunostaining is required, permeabilize the cells with a solution of 0.1-0.2% Triton X-100 in PBS for 10 minutes.

-

Further Processing: Proceed with subsequent staining steps (e.g., immunostaining, nuclear counterstaining) or mount the coverslip for imaging.

Troubleshooting Common Issues

-

Weak or No Signal:

-

Increase the probe concentration or incubation time.

-

Ensure the health and viability of the cells.

-

Check the filter sets on the microscope to ensure they match the probe's spectra.

-

-

High Background:

-

Decrease the probe concentration.

-

Ensure thorough washing after staining.

-

Use a phenol red-free medium for imaging to reduce autofluorescence.

-

-

Phototoxicity/Photobleaching:

-

Use the lowest possible excitation light intensity and exposure time.

-

Use an antifade mounting medium for fixed cells.

-

Consider using more photostable dyes if long-term imaging is required.

-

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental workflows and principles in fluorescent organelle imaging.

References

Unveiling the Endoplasmic Reticulum: A Technical Guide to ER-Tracker™ Green

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ER-Tracker™ Green, a vital fluorescent probe for investigating the endoplasmic reticulum (ER). We will explore its mechanism of action, detailed experimental protocols, and its application in quantitative analysis of ER-related cellular processes, including ER stress and organelle colocalization.

Introduction: The Endoplasmic Reticulum and the Need for Precise Visualization

The endoplasmic reticulum (ER) is a vast and dynamic organelle integral to numerous cellular functions, including protein synthesis and folding, lipid metabolism, and calcium homeostasis.[1] Its intricate network of tubules and cisternae is constantly remodeling in response to cellular needs and stress signals. Disruptions in ER function are implicated in a wide range of diseases, making it a critical target for research and drug development.

Visualizing the ER in live cells is paramount to understanding its role in these processes. ER-Tracker™ Green offers a robust solution for real-time imaging of this complex organelle.

ER-Tracker™ Green: Mechanism of Action

ER-Tracker™ Green is a cell-permeant fluorescent probe highly selective for the ER in living cells.[2] Its specificity is derived from its unique chemical structure: the green-fluorescent BODIPY™ FL dye is conjugated to glibenclamide.[1][2]

Glibenclamide binds with high affinity to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[1] This targeted binding allows the BODIPY™ FL fluorophore to specifically illuminate the ER network.

Key Probe Characteristics:

| Property | Value |

| Excitation Maximum | ~504 nm |

| Emission Maximum | ~511 nm |

| Target | ATP-sensitive K+ channels on the ER |

| Cell Type | Live cells only; not suitable for fixed cells |

| Toxicity | Low toxicity at recommended concentrations |

Core Experimental Protocol: Staining Live Cells with ER-Tracker™ Green

This protocol provides a generalized procedure for staining adherent cells. Optimal conditions, such as probe concentration and incubation time, may vary by cell type and experimental design.

Reagent Preparation

-

1 mM ER-Tracker™ Green Stock Solution:

-

Bring the lyophilized vial of ER-Tracker™ Green (e.g., 100 µg) to room temperature.

-

Reconstitute the solid in high-quality, anhydrous DMSO. For a 100 µg vial (MW: 783.1 g/mol ), add 128 µL of DMSO to create a 1 mM stock solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The solution is stable for at least six months when stored correctly.

-

-

ER-Tracker™ Green Working Solution:

-

On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free medium.

-

The recommended working concentration ranges from 100 nM to 1 µM. A final concentration of 1 µM is a common starting point. To minimize potential artifacts, use the lowest concentration that provides adequate signal.

-

Staining Procedure for Adherent Cells

The following diagram illustrates the general workflow for staining and imaging.

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-quality dishes to the desired confluency.

-

Preparation: Remove the culture medium and wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

-

Staining: Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring they are fully covered.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Final Wash: Remove the staining solution and wash the cells gently with fresh, pre-warmed, probe-free medium or buffer.

-

Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with a standard FITC or GFP filter set (Excitation/Emission: ~490/525 nm).

Note: While the staining pattern is partially retained after formaldehyde fixation, ER-Tracker™ Green is optimized for and strongly recommended for live-cell imaging only.

Applications in Cellular Process Discovery

Monitoring ER Stress and Morphology

ER stress, often characterized by the accumulation of unfolded proteins, triggers the Unfolded Protein Response (UPR). This complex signaling pathway can lead to significant changes in ER morphology, including expansion of the ER network. ER-Tracker™ Green is an excellent tool for visualizing these structural changes and quantifying the cellular response to ER stress inducers.

Researchers can induce ER stress using chemical agents like tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits SERCA pumps), and then use ER-Tracker™ Green to quantify changes in fluorescence intensity or ER area, which often correlates with ER expansion.

Example Data: Quantifying ER Stress with ER-Tracker™ Green

The following table provides a representative example of data that could be generated by measuring the mean fluorescence intensity (MFI) of ER-Tracker™ Green in HepG2 cells following treatment with an ER stress-inducing drug.

| Treatment Group | Concentration | Time (hours) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |

| Control (Vehicle) | - | 24 | 150.4 ± 12.5 | 1.00 |

| Tunicamycin | 2.5 µg/mL | 12 | 225.8 ± 20.1 | 1.50 |

| Tunicamycin | 2.5 µg/mL | 24 | 310.2 ± 28.9 | 2.06 |

| Thapsigargin | 1 µM | 12 | 205.1 ± 18.3 | 1.36 |

| Thapsigargin | 1 µM | 24 | 288.6 ± 25.4 | 1.92 |

Note: Data are hypothetical and for illustrative purposes only.

Colocalization Studies

ER-Tracker™ Green can be used in multicolor imaging experiments to study the spatial relationship between the ER and other organelles or specific proteins. Quantitative colocalization analysis, often using Pearson's Correlation Coefficient (PCC), can reveal the degree of overlap between the green signal of ER-Tracker™ and other fluorescent labels. A PCC value close to 1.0 indicates a high degree of colocalization, while a value near 0 suggests no correlation.

Example Data: Colocalization of ER with Mitochondria

This table illustrates how PCC values can be used to quantify the association between the ER and mitochondria under different cellular conditions.

| Cell Line | Condition | Fluorescent Probes | Pearson's Correlation Coefficient (PCC) ± SD |

| HeLa | Control | ER-Tracker™ Green + MitoTracker™ Red | 0.65 ± 0.08 |

| HeLa | Starvation (4h) | ER-Tracker™ Green + MitoTracker™ Red | 0.82 ± 0.06 |

| U2OS | Control | ER-Tracker™ Green + Tom20-RFP | 0.68 ± 0.07 |

| U2OS | Drug X Treatment | ER-Tracker™ Green + Tom20-RFP | 0.45 ± 0.09 |

Note: Data are hypothetical and for illustrative purposes only.

Advanced Quantitative Analysis

Beyond simple fluorescence intensity, the intricate network structure of the ER stained with ER-Tracker™ Green can be subjected to advanced quantitative analysis. Specialized software can extract morphological and topological metrics from high-resolution images.

Key Metrics for ER Network Analysis:

-

Tubule Length and Junctions: Quantifying the length of ER tubules and the number of three-way junctions provides insight into network complexity.

-

Cisternal Area: Measuring the area of ER sheets (cisternae) can indicate changes in the balance between rough and smooth ER.

-

Network Persistency: Time-lapse imaging allows for the analysis of network dynamics, identifying stable and motile regions of the ER.

Conclusion

ER-Tracker™ Green is an indispensable tool for cell biologists and drug development professionals. Its high selectivity, low toxicity, and suitability for live-cell imaging enable detailed investigation of the ER's structure and function. By combining ER-Tracker™ Green staining with quantitative image analysis, researchers can gain profound insights into the ER's role in cellular health, disease pathogenesis, and response to therapeutic interventions.

References

Preliminary Studies of Endoplasmic Reticulum Distribution Using ER-Tracker™ Green: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying endoplasmic reticulum (ER) distribution in live cells using ER-Tracker™ Green. ER-Tracker™ Green is a vital tool for researchers investigating ER morphology, function, and dynamics in various cellular processes and disease models. This document outlines detailed experimental protocols, data interpretation, and visualization of key concepts.

Introduction to ER-Tracker™ Green

ER-Tracker™ Green is a cell-permeant, fluorescent probe highly selective for the endoplasmic reticulum in live cells.[1][2] It is composed of the green-fluorescent dye BODIPY™ FL conjugated to glibenclamide.[1][3] Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[4] This targeted binding mechanism ensures high specificity for the ER with minimal staining of other organelles like mitochondria, a common issue with other ER stains such as DiOC6(3).

The probe's fluorescence is bright and photostable, with excitation and emission maxima around 504 nm and 511 nm, respectively, making it compatible with standard FITC filter sets. It is important to note that ER-Tracker™ Green is intended for live-cell imaging, as its staining is not well-retained after fixation with aldehydes or alcohols. Furthermore, as glibenclamide is a pharmacologically active compound, its potential effects on ER function should be considered in experimental design.

Quantitative Data Presentation

The following table is a representative example of how quantitative data on ER distribution, obtained from studies using ER-Tracker™ Green, can be structured. While specific values will vary based on the cell type and experimental conditions, this format allows for clear comparison and interpretation of results.

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | ER Occupied Area (% of Cytoplasm) | ER Tubular Branching Index | Colocalization Coefficient (with Protein X) |

| Control (Untreated) | 150.2 ± 12.5 | 25.8 ± 2.1 | 1.8 ± 0.2 | 0.85 ± 0.05 |

| Drug A (10 µM) | 210.7 ± 18.9 | 35.2 ± 3.0 | 2.5 ± 0.3 | 0.60 ± 0.08 |

| Drug B (5 µM) | 95.4 ± 8.7 | 18.5 ± 1.9 | 1.2 ± 0.1 | 0.82 ± 0.06 |

| ER Stress Inducer (e.g., Tunicamycin) | 115.6 ± 10.1 | 22.1 ± 2.5 | 1.4 ± 0.2 | 0.75 ± 0.07 |

Table 1: Representative Quantitative Analysis of ER Distribution. Data in this table is hypothetical and serves as a template for presenting experimental findings. Parameters such as Mean Fluorescence Intensity, ER Occupied Area, and ER Tubular Branching Index can be quantified using image analysis software like ImageJ or CellProfiler. The Colocalization Coefficient indicates the degree of spatial overlap between the ER (stained with ER-Tracker™ Green) and another fluorescently labeled protein of interest.

Experimental Protocols

The following are detailed methodologies for the use of ER-Tracker™ Green in live-cell imaging experiments.

Reagent Preparation

3.1.1. Stock Solution (1 mM) ER-Tracker™ Green is typically supplied as a lyophilized solid.

-

To prepare a 1 mM stock solution, reconstitute the 100 µg of lyophilized powder in 128 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Mix thoroughly by vortexing until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture. Properly stored, the solution is stable for at least six months.

3.1.2. Working Solution (100 nM - 2 µM)

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

-

Dilute the stock solution to the desired final working concentration in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free medium. The optimal concentration can vary depending on the cell type and should be determined empirically, but typically ranges from 100 nM to 2 µM. To minimize potential artifacts, it is recommended to use the lowest concentration that provides adequate signal.

Staining Protocol for Adherent Cells

-

Plate cells on a suitable imaging dish or chambered coverglass and culture until they reach the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

-

Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or buffer.

-

Add fresh, pre-warmed medium to the cells. The cells are now ready for live imaging.

Staining Protocol for Suspension Cells

-

Harvest the cells and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to form a pellet.

-

Resuspend the cell pellet in pre-warmed HBSS or serum-free medium.

-

Add the ER-Tracker™ Green working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.

-

Centrifuge the cells to remove the staining solution.

-

Resuspend the cell pellet in fresh, pre-warmed medium and transfer to a suitable imaging dish. The cells are now ready for imaging.

Image Acquisition

-

Image the stained cells immediately using a fluorescence microscope equipped for live-cell imaging.

-

Use a standard FITC/GFP filter set. The excitation maximum of ER-Tracker™ Green is approximately 504 nm, and the emission maximum is approximately 511 nm.

-

Maintain the cells at 37°C and, if necessary, under a 5% CO2 atmosphere during imaging to ensure cell viability.

-

Minimize the exposure time and light intensity to reduce phototoxicity and photobleaching.

Mandatory Visualizations

Mechanism of Action

Caption: Mechanism of ER-Tracker™ Green binding to the ER membrane.

Experimental Workflow

Caption: Step-by-step workflow for ER staining and analysis.

References

Methodological & Application

Application Notes and Protocols for ER-Tracker™ Green Staining in Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green is a highly selective, cell-permeant fluorescent dye designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. Composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide, ER-Tracker™ Green specifically targets the sulfonylurea receptors of ATP-sensitive K+ channels which are abundant on the ER membrane.[1][2][3][4][5] This targeted binding mechanism provides high specificity for the ER with minimal staining of other organelles, such as mitochondria. The dye is well-suited for live-cell imaging studies, exhibiting low cellular toxicity at optimized concentrations. While primarily intended for live-cell applications, the staining pattern is partially retained after formaldehyde fixation.

Principle of Staining

The mechanism of ER-Tracker™ Green relies on the specific interaction between its glibenclamide component and the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels located on the endoplasmic reticulum membrane. The BODIPY™ FL fluorophore, attached to the glibenclamide, then allows for the visualization of the ER network using fluorescence microscopy.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Excitation Wavelength | 504 nm | |

| Emission Wavelength | 511 nm | |

| Stock Solution Concentration | 1 mM in DMSO | Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |

| Working Solution Concentration | 100 nM - 1 µM | The optimal concentration may vary depending on the cell type. It is recommended to start with a lower concentration to minimize potential artifacts. |

| Incubation Time | 15 - 30 minutes | |

| Incubation Temperature | 37°C |

Experimental Protocol: Staining Adherent Cells

This protocol outlines the steps for staining adherent cells with ER-Tracker™ Green for fluorescence microscopy.

Materials

-

ER-Tracker™ Green (lyophilized powder or pre-made stock solution)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Live-cell imaging medium or Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% formaldehyde in PBS (optional, for fixation)

Solution Preparation

-

1 mM ER-Tracker™ Green Stock Solution:

-

If starting with lyophilized powder (e.g., 100 µg), dissolve the contents in 128 µL of anhydrous DMSO to achieve a 1 mM stock solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.

-

-

ER-Tracker™ Green Working Solution:

-

On the day of the experiment, thaw a vial of the 1 mM stock solution.

-

Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium or HBSS/Ca/Mg to the desired final concentration (e.g., 1 µM). The optimal concentration should be determined empirically for each cell line.

-

Staining Procedure

-

Cell Preparation: Grow adherent cells on a sterile glass-bottom dish or coverslip to the desired confluency.

-

Medium Removal: Aspirate the cell culture medium from the dish.

-

Washing: Gently wash the cells once with pre-warmed (37°C) HBSS with calcium and magnesium.

-

Staining: Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells for 15 to 30 minutes at 37°C, protected from light.

-

Removal of Staining Solution: Carefully aspirate the ER-Tracker™ Green working solution.

-

Final Washes: Wash the cells twice with fresh, pre-warmed live-cell imaging medium or HBSS/Ca/Mg.

-

Imaging: Immediately image the stained cells using a fluorescence microscope equipped with a standard FITC filter set. The excitation and emission maxima for ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively.

Optional Fixation

While ER-Tracker™ Green is primarily for live-cell imaging, the signal can be partially retained after formaldehyde fixation.

-

Following the staining procedure, incubate the cells with 4% formaldehyde in PBS for 2 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Mount the coverslip onto a microscope slide with an appropriate mounting medium.

Note: Permeabilization with detergents like Triton™ X-100 is not recommended as it can lead to the loss of the fluorescent signal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | Insufficient dye concentration. | Increase the concentration of the ER-Tracker™ Green working solution (up to 1 µM). |

| Low expression of sulfonylurea receptors in the cell type. | Consider an alternative ER staining method. | |

| High Background Fluorescence | Incomplete removal of the staining solution. | Ensure thorough washing after the incubation step. |

| Dye concentration is too high. | Decrease the concentration of the ER-Tracker™ Green working solution. | |

| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light during imaging. |

| Altered ER Function | Pharmacological activity of glibenclamide. | Use the lowest possible dye concentration and incubation time that provides adequate signal. |

Conclusion

ER-Tracker™ Green is a valuable tool for the specific and high-resolution visualization of the endoplasmic reticulum in living adherent cells. By following this detailed protocol and considering the provided quantitative data and troubleshooting guide, researchers can achieve reliable and reproducible results in their studies of ER morphology and dynamics.

References

Application Notes and Protocols for ER-Tracker™ Green in Suspension Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green is a fluorescent probe designed for the specific staining and visualization of the endoplasmic reticulum (ER) in living cells. This cell-permeant dye is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3] Glibenclamide binds with high affinity to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane, thereby enabling highly selective labeling of this organelle.[1][2] ER-Tracker™ Green is well-suited for live-cell imaging applications due to its low cellular toxicity at working concentrations. It is important to note that this dye is intended for use in live cells and may not be well-retained after cell fixation.

Mechanism of Action

ER-Tracker™ Green's specificity for the endoplasmic reticulum is conferred by the glibenclamide component, which targets and binds to sulfonylurea receptors on the ER membrane. The covalently linked BODIPY™ FL fluorophore then allows for the visualization of the ER network using fluorescence microscopy or flow cytometry. The maximum excitation and emission wavelengths of ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively, making it compatible with standard FITC filter sets.

Experimental Protocols

Materials and Reagents

-

ER-Tracker™ Green dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Suspension cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+

-

Microcentrifuge tubes

-

Centrifuge

-

Fluorescence microscope or flow cytometer with appropriate filters

Preparation of Solutions

-

1 mM ER-Tracker™ Green Stock Solution:

-

Allow the lyophilized ER-Tracker™ Green vial to warm to room temperature.

-

Briefly centrifuge the vial to collect the powder at the bottom.

-

Reconstitute the contents in high-quality anhydrous DMSO to a final concentration of 1 mM. For example, dissolve 100 µg of the dye in 128 µL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The solution is stable for at least 6 months when stored properly.

-

-

ER-Tracker™ Green Working Solution (100 nM - 1 µM):

-

On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically between 100 nM and 1 µM) in a suitable buffer such as serum-free medium, PBS, or HBSS.

-

The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to perform a titration to determine the ideal concentration for your specific application.

-

Staining Protocol for Suspension Cells

-

Cell Preparation:

-

Harvest the suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.

-

Discard the supernatant and wash the cells twice with pre-warmed PBS or HBSS, centrifuging after each wash.

-

Resuspend the cell pellet in a suitable buffer to a density of approximately 1 x 10^6 cells/mL.

-

-

Staining:

-

Add the ER-Tracker™ Green working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell lines.

-

-